

An In-depth Technical Guide to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

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Introduction

2-Hydroxy-5-(hydroxymethyl)benzaldehyde, also known as 5-(hydroxymethyl)salicylaldehyde, is a functionalized aromatic aldehyde. Its structure, featuring a hydroxyl group, an aldehyde group, and a hydroxymethyl group on a benzene ring, makes it a potentially versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, suggesting its utility as a building block in the development of more complex molecules, potentially including novel pharmaceutical agents. This document provides a summary of its known physical properties and available synthetic methodologies.

Core Physical Properties

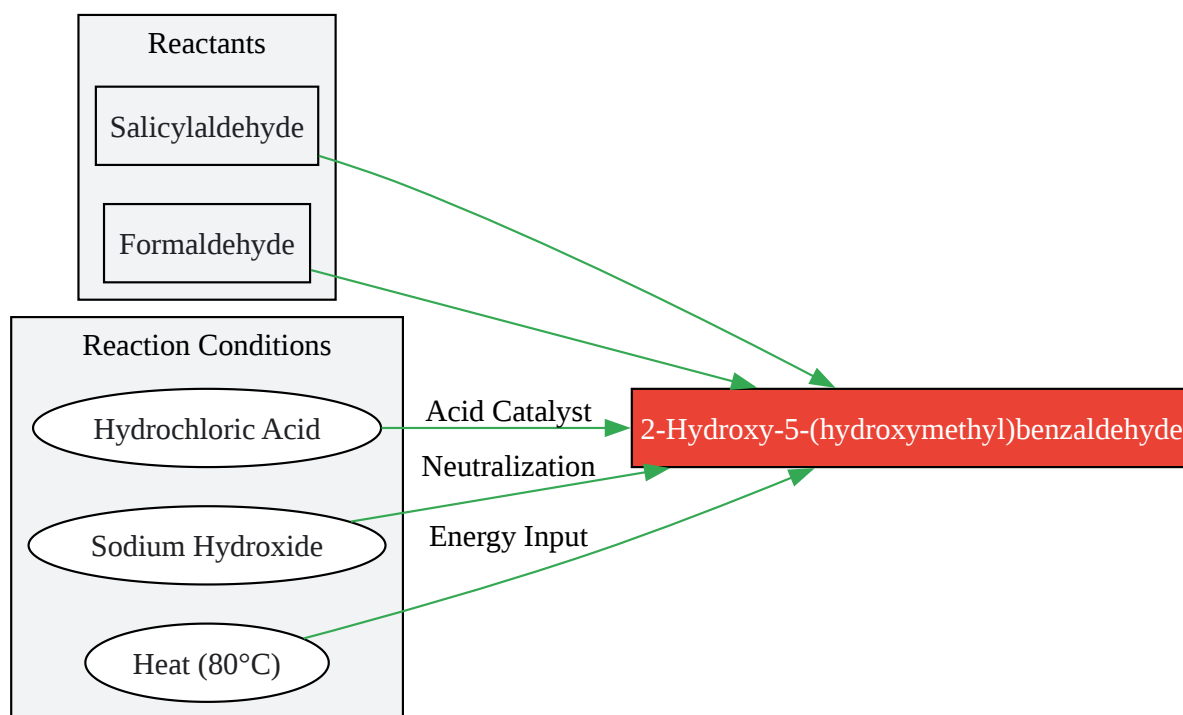
The physical characteristics of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₃	[1][2][3][4]
Molecular Weight	152.15 g/mol	[1][2][3]
CAS Number	74901-08-9	[1][2][3][4]
Appearance	Solid. White to light yellow crystalline solid.	[4]
Melting Point	100-105 °C	[3]
Boiling Point	306.5 °C at 760 mmHg	N/A
Density	1.34 g/cm ³	[3]
Refractive Index	1.64	[3]
Solubility	Soluble in polar solvents such as water and alcohols.	[4]
Purity	Typically available at ≥95% to 97% purity.	[1][2]

Synthesis Protocols

While detailed, step-by-step experimental protocols for the synthesis of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** are not extensively detailed in publicly available literature, a general synthetic approach has been described. The synthesis can be carried out from salicylaldehyde and formaldehyde.[5][6]

General Synthetic Scheme:



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Caption: Synthesis of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**.

Methodology Outline:

- **Dissolution:** Salicylaldehyde is dissolved in an aqueous solution of hydrochloric acid. The acidic medium likely serves to protect the phenolic hydroxyl group from oxidation.[5][6]
- **Addition of Formaldehyde:** Formaldehyde is added slowly to the reaction mixture with constant stirring.[5][6]
- **Heating:** The mixture is heated to approximately 80°C for a short duration to facilitate the reaction.[5][6]
- **Neutralization:** After cooling, the reaction is neutralized with a sodium hydroxide solution.[5][6]

- Workup: The mixture is filtered to remove any unreacted formaldehyde, and the solvent is subsequently evaporated to yield the final product.[5][6]

Note: This is a generalized protocol. Optimization of reaction conditions, including concentrations, temperature, and reaction time, would be necessary to achieve high yields and purity.

Spectroscopic Data

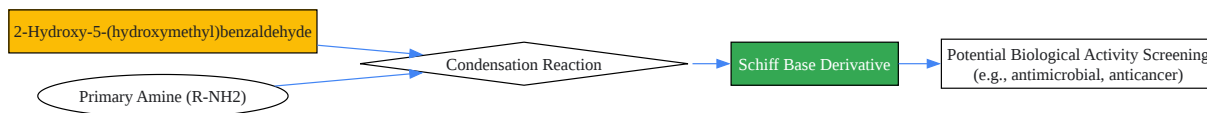
Detailed experimental ^1H NMR, ^{13}C NMR, and IR spectra for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** are not readily available in the surveyed literature.

Characterization of this compound would typically involve the following expected spectroscopic features:

- ^1H NMR: Signals corresponding to the aldehydic proton (highly deshielded, $\sim 9.5\text{-}10.5$ ppm), aromatic protons (in the aromatic region, $\sim 6.5\text{-}8.0$ ppm), the methylene protons of the hydroxymethyl group, and the hydroxyl protons.
- ^{13}C NMR: Resonances for the carbonyl carbon of the aldehyde ($\sim 190\text{-}200$ ppm), aromatic carbons, and the carbon of the hydroxymethyl group.
- IR Spectroscopy: Characteristic absorption bands for the hydroxyl groups (broad O-H stretch), the aromatic ring (C=C and C-H stretches), and the carbonyl group of the aldehyde (strong C=O stretch around $1650\text{-}1700\text{ cm}^{-1}$).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** in any signaling pathways. Its structural similarity to other salicylaldehyde derivatives suggests potential for biological investigation, for instance, as a precursor in the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities.[2]



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Caption: Potential role as a chemical intermediate in drug discovery.

The above diagram illustrates a hypothetical workflow where **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** serves as a starting material for the synthesis of Schiff base derivatives, which could then be screened for various biological activities. This represents a common strategy in medicinal chemistry for the discovery of new therapeutic agents.

Conclusion

2-Hydroxy-5-(hydroxymethyl)benzaldehyde is a chemical compound with well-defined physical properties but limited publicly available information regarding its detailed synthesis, spectral characterization, and biological function. Its molecular architecture suggests potential as a valuable intermediate in synthetic organic and medicinal chemistry. Further research is warranted to fully elucidate its reactivity, spectroscopic profile, and potential applications in drug discovery and development.

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